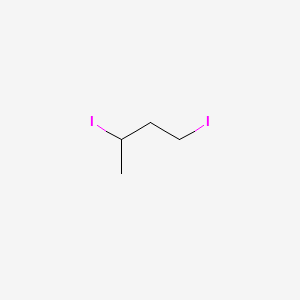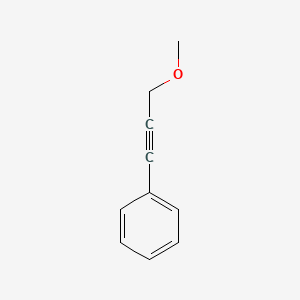
Benzene, (3-methoxy-1-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (3-methoxy-1-propynyl)-, typically involves the alkylation of benzene with a suitable propynylating agent in the presence of a catalyst. One common method is the reaction of benzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of benzene, (3-methoxy-1-propynyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (3-methoxy-1-propynyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propynyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and propynyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of propyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, (3-methoxy-1-propynyl)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzene, (3-methoxy-1-propynyl)-, involves its interaction with molecular targets such as enzymes and receptors. The methoxy and propynyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (3-methoxy-1-propenyl)-: Similar structure but with a propenyl group instead of a propynyl group.
Benzene, (3-methoxy-1-propyl)-: Similar structure but with a propyl group instead of a propynyl group.
Benzene, (3-methoxy-1-butynyl)-: Similar structure but with a butynyl group instead of a propynyl group.
Uniqueness
Benzene, (3-methoxy-1-propynyl)-, is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential applications. The triple bond in the propynyl group allows for unique interactions and reactions compared to similar compounds with single or double bonds.
Propriétés
Numéro CAS |
22174-59-0 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
3-methoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C10H10O/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,9H2,1H3 |
Clé InChI |
XTYBMJQHLYVUBK-UHFFFAOYSA-N |
SMILES canonique |
COCC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


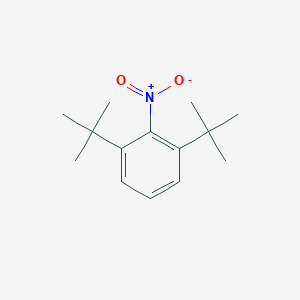
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
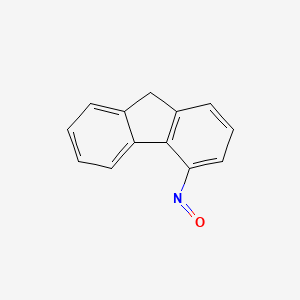
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
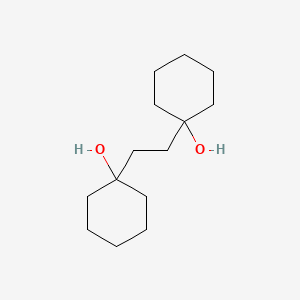
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
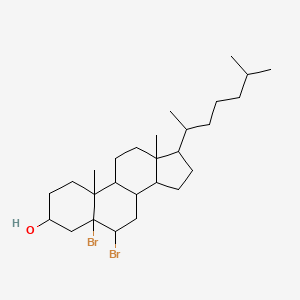
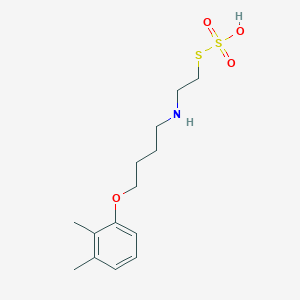
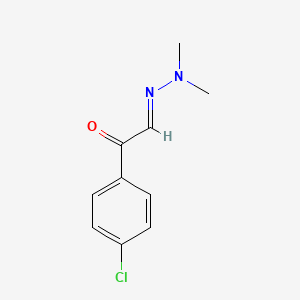
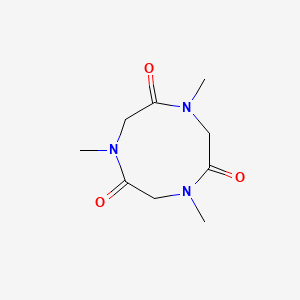
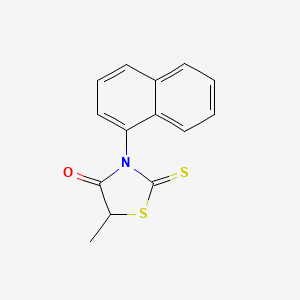
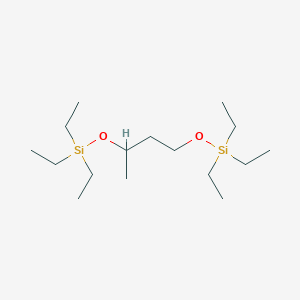
![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)
